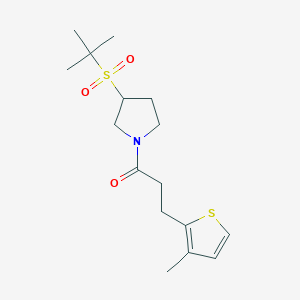![molecular formula C12H18N6O4S2 B2822715 3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide CAS No. 2034379-74-1](/img/structure/B2822715.png)
3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic moieties such as imidazolidine, thiadiazole, and piperidine . These moieties are often found in biologically active compounds and are used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The imidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . The thiadiazole moiety is a five-membered ring containing three carbon atoms and two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Application in Antiulcer Agents Synthesis : A study described the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position for potential antisecretory and cytoprotective antiulcer applications. The process involved the conversion of thiadiazole 1-oxides to thiadiazoles, although none of the compounds displayed significant antisecretory activity, some demonstrated good cytoprotective properties (Starrett et al., 1989).
Chemical Complexes and Reactions
- Formation of Ionic Dimesylamides : Research showed the creation of bis(thione)gold(I) di(methanesulfonyl)amide structures, where each N-H hydrogen bond donor forms one classical two-centre hydrogen bond with an anion acceptor. This study provides insights into the structural chemistry of such complexes (Friedrichsa & Jones, 2004).
- Synthesis of Heterocycles : The compound has been involved in the synthesis of 2-aryl(arylsulfony1)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ones and 3-arylimino-6,7-dihydroimidazo[2,1-c][1,2,4]thiadiazoles. This demonstrates its role in complex heterocyclic chemical syntheses (Sączewski & Gdaniec, 2010).
Biological Activities
- Antimicrobial and Anticancer Properties : A class of amido sulfonamido methane linked bis heterocycles, including bisimidazoles with this compound, showed significant antimicrobial activity and potency against lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).
Molecular Reactions and Synthesis
- Intramolecular Cyclization : Studies showed the use of 1-sulfonyl-1,2,3-triazole and sulfinate in Rh-catalyzed intramolecular cyclization to produce sulfonylated unsaturated piperidines, demonstrating the compound's utility in complex organic syntheses (Furukawa et al., 2019).
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological activity. Compounds containing imidazole, thiadiazole, and piperidine moieties have been found to exhibit a wide range of biological activities such as antibacterial, anticonvulsant, antiviral, and anti-inflammatory effects .
Zukünftige Richtungen
The future research directions for this compound could involve further investigation into its synthesis, characterization, and potential biological activities. It could also be interesting to explore its potential applications in medicinal chemistry, given the wide range of biological activities exhibited by compounds containing imidazole, thiadiazole, and piperidine moieties .
Eigenschaften
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S2/c1-24(21,22)18-7-6-17(12(18)20)11(19)14-9-2-4-16(5-3-9)10-8-13-23-15-10/h8-9H,2-7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOKCFJFEVTWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)
![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)

![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)
![N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2822639.png)
![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)
![1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2822642.png)
![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)
![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)
![7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B2822649.png)

![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)

